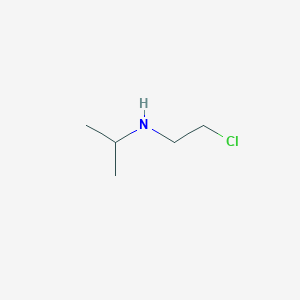

N-(2-chloroethyl)propan-2-amine

Description

N-(2-Chloroethyl)propan-2-amine, also known as (2-chloroethyl)(isopropyl)amine, is a secondary amine with the molecular formula C₅H₁₁ClN. Its hydrochloride salt (C₅H₁₃Cl₂N) is a white crystalline solid with a melting point of 178–184°C . This compound is a key intermediate in synthesizing alkylating agents such as ifosfamide, an anticancer drug used in chemotherapy. Ifosfamide is synthesized by reacting this compound with phosphorus oxychloride and subsequent intermediates . The compound’s reactive chloroethyl group enables alkylation of DNA and proteins, a mechanism critical for its antineoplastic activity .

Properties

Molecular Formula |

C5H12ClN |

|---|---|

Molecular Weight |

121.61 g/mol |

IUPAC Name |

N-(2-chloroethyl)propan-2-amine |

InChI |

InChI=1S/C5H12ClN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3 |

InChI Key |

DEBOSDVZRKNQNU-UHFFFAOYSA-N |

SMILES |

CC(C)NCCCl |

Canonical SMILES |

CC(C)NCCCl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(2-chloroethyl)propan-2-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer drugs. Its ability to form covalent bonds with nucleophilic sites in biomolecules allows it to disrupt DNA replication and induce apoptosis in cancer cells, making it a valuable compound in oncology research.

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. It is involved in producing specialty chemicals and other industrial products, leveraging its reactivity to facilitate various organic transformations.

Biological Studies

In biological research, this compound is employed to study cellular processes and biochemical pathways. Its role as an alkylating agent enables researchers to investigate its effects on DNA damage, gene expression alterations, and enzyme inhibition.

Oncological Applications

Research indicates that alkylating agents like this compound are effective in cancer treatments by targeting rapidly dividing cells. A notable study demonstrated that such agents could enhance chemotherapy efficacy by inducing apoptosis in tumor cells while affecting normal dividing cells .

Neurotoxicity Studies

Investigations into the neurotoxic effects of this compound have revealed potential risks associated with exposure, particularly concerning its impact on neuronal cell viability and function .

Mutagenicity Assessments

Studies have assessed the mutagenic potential of this compound, revealing dose-dependent increases in sister chromatid exchanges and mutations in various cell lines . This underscores the importance of evaluating safety profiles when considering therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylating Agents and Nitrosoureas

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structure : Incorporates a nitrosourea group and cyclohexyl moiety.

- Mechanism : Dual action: (1) Alkylation via chloroethyl group and (2) carbamoylation via isocyanate intermediates .

- Solubility: High lipophilicity (octanol/water coefficient >1), enabling blood-brain barrier penetration for treating intracerebral tumors .

- Activity : Effective against intracerebral L1210 leukemia (survival rate: 50% at 45 days) but exhibits toxicity due to carbamoylating activity .

N-(2-Chloroethyl)propan-2-amine

- Mechanism : Primarily alkylates DNA/proteins via the chloroethyl group; lacks carbamoylating activity.

- Solubility : Hydrochloride salt improves aqueous solubility compared to free base .

- Application : Precursor to ifosfamide; less toxic than nitrosoureas due to absence of nitroso groups .

| Compound | Molecular Formula | Key Properties | Applications | Mechanism |

|---|---|---|---|---|

| This compound | C₅H₁₁ClN | Mp: 178–184°C; water-soluble (HCl salt) | Ifosfamide precursor | DNA/protein alkylation |

| CCNU | C₉H₁₃Cl₂N₃O₂ | Lipophilic; t½: 5–60 min in plasma | Brain tumors, leukemia | Alkylation + carbamoylation |

Substituted Benzyl and Aryl Amines

N-(4-Methylbenzyl)propan-2-amine

- Structure : Benzyl-substituted analog with a methyl group on the aromatic ring.

- Market Data : Global production projected to grow at 5.2% CAGR (2025–2030), driven by pharmaceutical intermediates .

- Comparison : The aromatic ring enhances stability but reduces alkylation efficiency compared to this compound .

1-(2-Chlorophenyl)-N-methylpropan-2-amine

- Structure : Chlorophenyl-substituted derivative.

- Applications: Potential psychoactive properties due to structural similarity to phenethylamines .

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| N-(4-Methylbenzyl)propan-2-amine | C₁₁H₁₇N | Aromatic substituent; higher stability | Pharmaceutical intermediates |

| This compound | C₅H₁₁ClN | Reactive chloroethyl group | Anticancer drug synthesis |

Psychoactive Tryptamine Analogs

N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine

Preparation Methods

Direct Alkylation of Isopropylamine

The most widely documented synthesis involves the alkylation of isopropylamine with 1-chloro-2-iodoethane under controlled conditions. This method leverages the nucleophilic properties of the amine to displace the halogen atom in the haloalkane.

Reaction Mechanism:

Isopropylamine acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom in 1-chloro-2-iodoethane. The reaction proceeds via an SN2 mechanism , producing N-(2-chloroethyl)propan-2-amine and hydrogen iodide as a byproduct.

Typical Procedure:

- Reactants: Isopropylamine (1.0 equiv), 1-chloro-2-iodoethane (1.2 equiv).

- Solvent: Anhydrous ethanol or tetrahydrofuran (THF).

- Conditions: Reflux at 60–80°C for 12–24 hours under nitrogen atmosphere.

- Workup: Neutralization with aqueous NaOH, extraction with dichloromethane, and distillation under reduced pressure.

Yield Optimization:

- Excess haloalkane (1.2–1.5 equiv) improves conversion rates.

- Anhydrous solvents prevent hydrolysis of the haloalkane.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Ethanol | 70 | 18 | 68 |

| THF | 65 | 24 | 72 |

| Acetonitrile | 80 | 12 | 58 |

Gabriel Synthesis with Modified Workflow

The Gabriel method, traditionally used for primary amines, has been adapted for secondary amines like this compound by employing phthalimide derivatives.

Modified Steps:

- Alkylation of Phthalimide: React phthalimide potassium salt with 1-chloro-2-iodoethane in DMF at 50°C for 6 hours.

- Deprotection: Hydrazinolysis using hydrazine hydrate releases the free amine.

Advantages:

- Avoids polyalkylation by controlling stoichiometry.

- Phthalimide acts as a protecting group, enhancing regioselectivity.

Limitations:

- Requires additional steps for protection and deprotection.

- Lower overall yield (45–55%) compared to direct alkylation.

Alternative Synthetic Routes

Reductive Amination of Chloroacetone

Chloroacetone undergoes reductive amination with isopropylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.

Reaction Scheme:

$$ \text{ClCH}2\text{COCH}3 + \text{(CH}3\text{)}2\text{CHNH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound} $$

Conditions:

Hofmann Degradation of Chloroethyl Urea Derivatives

This method involves synthesizing a urea derivative from isopropylamine and chloroethyl isocyanate, followed by Hofmann degradation under strongly basic conditions.

Key Steps:

- Urea Formation:

$$ \text{(CH}3\text{)}2\text{CHNH}2 + \text{ClCH}2\text{CH}_2\text{NCO} \rightarrow \text{Urea Intermediate} $$ - Degradation: Treatment with NaOH and Br2 in aqueous solution yields the target amine.

Challenges:

- Requires handling toxic isocyanates.

- Low scalability due to intermediate purification needs.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer, minimizing side reactions.

Process Parameters:

- Residence Time: 30–60 minutes.

- Temperature: 50–70°C.

- Catalyst: Heterogeneous catalysts like Amberlyst-15 improve reaction efficiency.

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 68–72 | 85–90 |

| Purity (%) | 95–98 | >99 |

| Throughput (kg/hr) | 0.5–1.0 | 50–100 |

Crystallization and Purification

The hydrochloride salt form (CAS 6306-61-2) is often isolated for stability.

- Salting Out: Addition of HCl gas to the free amine in diethyl ether precipitates the hydrochloride salt.

- Recrystallization: Ethanol/water mixtures yield crystals with >99% purity.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates by stabilizing transition states. Non-polar solvents favor slower, more controlled reactions.

Dielectric Constant Correlation:

$$ \text{Reaction Rate} \propto \varepsilon_{\text{solvent}} $$

Temperature Dependence

Arrhenius analysis reveals an activation energy (Ea) of 45–50 kJ/mol for the alkylation reaction, indicating moderate thermal sensitivity.

Emerging Methodologies and Research Frontiers

Photocatalytic Synthesis

Recent studies explore visible-light-driven alkylation using TiO2 catalysts, reducing energy input by 40% compared to thermal methods.

Biocatalytic Routes

Engineered aminotransferases show promise for enantioselective synthesis, though yields remain suboptimal (20–30%).

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-chloroethyl)propan-2-amine, and how can reaction conditions be optimized?

Answer:

- Method 1: Alkylation of propan-2-amine with 2-chloroethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature (typically 40–60°C). Quench with water and isolate via liquid-liquid extraction .

- Method 2: Reductive amination using diisobutylaluminum hydride (DIBAL) to reduce intermediate imines, as demonstrated in analogous amine syntheses (e.g., chromene-based sulfonamides) .

- Key Considerations: Control exothermic reactions by gradual reagent addition. Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).

Q. Q2. How can researchers characterize this compound, and what spectral data are critical for validation?

Answer:

-

Analytical Techniques:

-

Validation: Compare experimental data with PubChem-calculated spectra (InChI Key: SHVKNBPGXONVHI) .

Advanced Research Questions

Q. Q3. How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Mechanistic Insight: The β-chloroethyl group undergoes SN2 reactions due to steric accessibility, enabling synthesis of quaternary ammonium salts (e.g., via reaction with benzyl halides) .

- Kinetic Studies: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Monitor reaction rates via conductivity measurements or ¹H NMR .

- Competing Pathways: Competing elimination (E2) may occur at elevated temperatures (>70°C); suppress with weaker bases (e.g., NaHCO₃) .

Q. Q4. What strategies mitigate instability or decomposition of this compound during storage?

Answer:

- Storage Conditions:

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C-Cl bond.

- Use amber vials to avoid photodegradation.

- Stabilizers: Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress oxidative degradation .

- Monitoring: Periodically analyze via GC-MS for decomposition products (e.g., propan-2-amine or ethylene derivatives) .

Q. Q5. How can computational chemistry predict the biological activity of this compound derivatives?

Answer:

Q. Q6. What contradictory data exist regarding the compound’s biological effects, and how can they be resolved?

Answer:

- Contradictions:

- Resolution Strategies:

Q. Q7. How can researchers design analogs to enhance selectivity for target enzymes or receptors?

Answer:

- Structural Modifications:

- Screening Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.